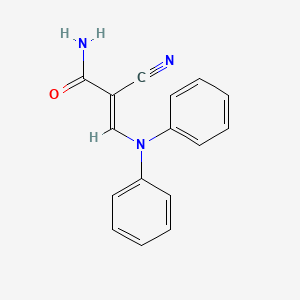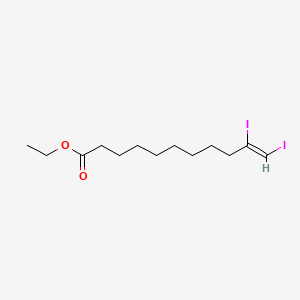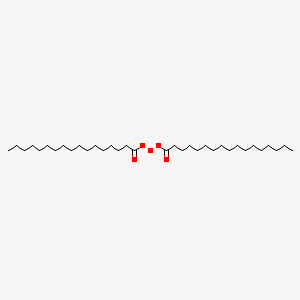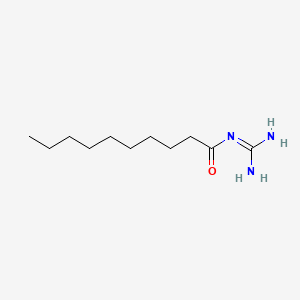
Morpholinium palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium palmitate is a chemical compound formed by the combination of morpholine and palmitic acid. Morpholine is an organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups . Palmitic acid, also known as hexadecanoic acid, is a saturated fatty acid with the chemical formula C16H32O2. The resulting compound, this compound, is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholinium palmitate can be synthesized through the reaction of morpholine with palmitic acid. The process typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the morpholinium salt. One common method involves the use of microwave irradiation of equimolar amounts of morpholine and palmitic acid in water, in the presence of potassium carbonate . This method is known for its high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Morpholinium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield morpholinium oxides, while reduction can produce reduced morpholinium derivatives.
Scientific Research Applications
Morpholinium palmitate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of morpholinium palmitate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular functions. In biological systems, this compound can inhibit the activity of certain enzymes and disrupt microbial cell walls, leading to its antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholinium palmitate can be compared with other similar compounds, such as:
Morpholinium chloride: Formed by the reaction of morpholine with hydrochloric acid.
Piperidinium palmitate: Similar structure but with a piperidine ring instead of a morpholine ring.
Pyrrolidinium palmitate: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to its combination of morpholine and palmitic acid, which imparts specific properties such as enhanced solubility and stability. Its ability to form ionic liquids and its potential antimicrobial properties make it distinct from other similar compounds .
Properties
CAS No. |
69228-44-0 |
|---|---|
Molecular Formula |
C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
hexadecanoic acid;morpholine |
InChI |
InChI=1S/C16H32O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-6-4-2-5-1/h2-15H2,1H3,(H,17,18);5H,1-4H2 |
InChI Key |
ISRQAVNWPOWWCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)









